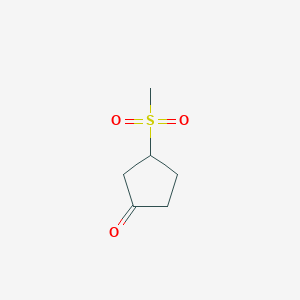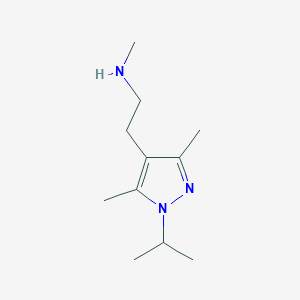
3-Methanesulfonylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonylcyclopentan-1-one typically involves the reaction of methanesulfonic acid with cyclopentanone under specific conditions. One common method includes the use of thionyl chloride as a reagent to facilitate the formation of the sulfone group. The reaction is carried out in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer. The methanesulfonic acid is heated to 95°C, and thionyl chloride is added gradually over a period of four hours. The reaction mixture is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield. The industrial process may also incorporate purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfone group to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
3-Methanesulfonylcyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylcyclopentan-1-one involves its interaction with specific molecular targets. The sulfone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methanesulfonylcyclopentan-1-ol: A similar compound with a hydroxyl group instead of a ketone group.
Cyclopentanone: The parent compound without the sulfone group.
Methanesulfonyl chloride: A related sulfonyl compound used in similar synthetic applications.
Uniqueness
3-Methanesulfonylcyclopentan-1-one is unique due to its combination of a cyclic structure and a sulfone group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired.
Properties
Molecular Formula |
C6H10O3S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
3-methylsulfonylcyclopentan-1-one |
InChI |
InChI=1S/C6H10O3S/c1-10(8,9)6-3-2-5(7)4-6/h6H,2-4H2,1H3 |
InChI Key |
BZTANLMBSJZGFK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15308782.png)
![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)




![(2S)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B15308813.png)
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)
![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
![N'-hydroxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}benzene-1-carboximidamide](/img/structure/B15308858.png)



